molecular formula C10H13NO3 B1270501 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid CAS No. 400750-49-4

5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid

Cat. No. B1270501
M. Wt: 195.21 g/mol
InChI Key: XMFACEUEFDPCDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid often involves multi-step chemical processes, including reactions such as cyclization, condensation, and functional group transformations. For instance, the synthesis of pyrrolidine derivatives can be achieved through condensation reactions followed by cyclization, utilizing starting materials like aldehydes and amino acids in the presence of catalysts (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure of 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid and its derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and UV-Vis, along with quantum mechanical studies. These methods provide insights into the compound's electronic structure, including HOMO and LUMO energies, and help in understanding the molecular electrostatic potential and intermolecular interactions (Devi et al., 2020).

Chemical Reactions and Properties

5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds and other complex structures. Its reactivity can be explored through studies of its chemical transformations, such as cycloaddition reactions, which are essential for creating pharmacologically active molecules (Antonov et al., 2021).

Scientific Research Applications

Synthesis and Spectroscopic Properties

5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid has been explored in the field of organic chemistry, particularly in the synthesis and study of its spectroscopic properties. For instance, Devi et al. (2020) examined the spectroscopic properties of a structurally related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This study highlights the compound's relevance in quantum mechanical studies and spectroscopy (Devi, Bishnoi, & Fatma, 2020).

Chemical Structure Characterization

The chemical structure of compounds derived from furan-2-carboxaldehyde and amino acids has been characterized in research. Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids, which included a compound structurally similar to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid (Hofmann, 1998).

Analytical and Spectral Studies

Patel (2020) conducted a study involving Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which is closely related to the compound of interest. This research focused on synthesis, characterization, and chelating properties of furan ring-containing organic ligands, showcasing its potential in analytical chemistry and spectral studies (Patel, 2020).

Application in Synthetic Chemistry

In synthetic chemistry, compounds related to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid have been used for various syntheses. Kandinska et al. (2006) explored the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the compound's utility in creating pharmacologically interesting structures (Kandinska, Kozekov, & Palamareva, 2006).

Safety And Hazards

The safety and hazards associated with 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFACEUEFDPCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355573
Record name 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

CAS RN

400750-49-4
Record name 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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